[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylamino group and a formylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of benzhydrylamine with 4-formylbenzoic acid. The reaction is carried out under controlled conditions, often using solvents such as dichloromethane or ethanol. Catalysts like potassium tert-butoxide can be employed to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted benzhydrylamino compounds .
Scientific Research Applications
[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes and receptors, potentially modulating their activity. The formylbenzoate moiety may also play a role in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzhydrylamino)-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate
- 2-(Benzhydrylamino)-2-oxoethyl 4-morpholinecarbodithioate
- 2-(Benzhydrylamino)-2-oxoethyl 1-piperidinecarbodithioate
Uniqueness
Compared to similar compounds, [2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a benzhydrylamino group and a formylbenzoate moiety sets it apart from other related compounds .
Properties
IUPAC Name |
[2-(benzhydrylamino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-15-17-11-13-20(14-12-17)23(27)28-16-21(26)24-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRFYKEPVVJQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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